2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile
Description
2-((1-Ethyl-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile is a heterocyclic compound featuring an imidazole core substituted at the 1-position with an ethyl group, at the 5-position with a phenyl ring, and at the 2-position with a thioacetonitrile (-SCH2CN) moiety. The molecular formula is C13H14N3S, with a molar mass of approximately 244.3 g/mol (calculated based on substituents). Safety guidelines emphasize avoiding heat and ignition sources due to its reactive nitrile group .
Properties
IUPAC Name |
2-(1-ethyl-5-phenylimidazol-2-yl)sulfanylacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3S/c1-2-16-12(11-6-4-3-5-7-11)10-15-13(16)17-9-8-14/h3-7,10H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDZKMRKIPPKII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=C1SCC#N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile typically involves the condensation of 1-ethyl-5-phenyl-1H-imidazole-2-thiol with acetonitrile under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nucleophiles such as alkyl halides and amines.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antitumor activities.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The thiol group can form disulfide bonds with cysteine residues in proteins, altering their structure and function. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile are compared below with analogous compounds from the literature.
1-Benzyl-2-(methylthio)-5-imidazolcarbonitrile
- Structure : Imidazole substituted with benzyl (C6H5CH2) at position 1, methylthio (-SCH3) at position 2, and carbonylnitrile (-COCN) at position 5.
- Synthesis : Prepared via LiCN and diethyl phosphorocyanidate (DEPC) in THF, yielding 73.8% product .
- Key Differences: The benzyl group increases hydrophobicity (logP) compared to the ethyl group in the target compound. Carbonylnitrile (-COCN) introduces additional polarity but may reduce stability under basic conditions compared to the nitrile group in the target compound.
- Applications : Used as an intermediate in heterocyclic synthesis due to its versatile substituents .
(1H-Benzo[d]imidazol-2-yl)acetonitrile
- Structure : Benzimidazole fused with a benzene ring, linked to an acetonitrile group.
- Synthesis: Derived from 2-cyanomethyl benzimidazole precursors via condensation reactions .
- The absence of a thioether (-S-) linker reduces sulfur-mediated interactions (e.g., metal coordination).
- Applications : Serves as a precursor for fluorescent dyes and kinase inhibitors .
Acetonitrile, ((1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)thio)
- Structure : Imidazole with benzyl (position 1), methyl (position 2), nitro (position 4), and thioacetonitrile (position 5).
- Molecular Formula : C13H11ClN4O2S (molar mass 322.77 g/mol) .
- Key Differences: The nitro group at position 4 is strongly electron-withdrawing, reducing the basicity of the imidazole ring compared to the target compound’s electron-donating ethyl and phenyl groups.
- Applications : Nitroimidazole derivatives are explored as antimicrobial agents due to redox-active properties .
Methyl 5-(2-amino-1H-benzimidazol-2-yl)acetonitrile
- Structure: Benzimidazole with an amino group at position 2 and an acetonitrile-linked methyl ester.
- Synthesis: Achieved via reaction of 2-cyanomethyl benzimidazole with methyl chloroacetate, yielding 93% purity .
- Key Differences: The amino group enables hydrogen bonding, enhancing solubility in polar solvents compared to the hydrophobic phenyl group in the target compound. Methyl ester introduces hydrolytic instability under acidic/basic conditions, unlike the stable nitrile in the target compound.
- Applications : Intermediate in antitumor agent synthesis .
Structural and Functional Comparison Table
Biological Activity
2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile is a compound belonging to the class of imidazole derivatives, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential antimicrobial and anticancer properties. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C13H14N2S, with a molecular weight of approximately 234.33 g/mol. The compound features an imidazole ring, a thioether linkage, and an acetonitrile group, which contribute to its reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of 1-ethyl-5-phenyl-1H-imidazole-2-thiol with acetonitrile. The process often requires a base such as sodium hydride or potassium carbonate to facilitate nucleophilic substitution reactions. The reaction conditions are optimized for yield and purity, often employing techniques like recrystallization or chromatography for purification.
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. In studies involving various strains of bacteria and fungi, compounds similar to this compound have shown promising results:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 0.0195 mg/mL |
| Bacillus subtilis | 0.0048 mg/mL |
| Candida albicans | 0.039 mg/mL |
These findings suggest that the compound may inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Activity
The anticancer potential of imidazole derivatives has been extensively studied. For instance, compounds structurally related to 2-((1-ethyl-5-phenyliH-imidazol-2-y)thio)acetonitrile have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer):
| Compound | IC50 (µM) | Effect on Apoptotic Markers |
|---|---|---|
| Compound A | 19.6 | Upregulates Bax; downregulates Bcl-2 |
| Compound B | 12.4 | Induces cytochrome c release |
The mechanism involves modulation of apoptotic pathways, where the compound can induce apoptosis by altering the expression of key proteins involved in cell survival and death .
The biological activity of 2-((1-ethyl-5-phenyliH-imidazol -2 - yl)thio)acetonitrile is primarily attributed to its ability to interact with specific enzymes and receptors within cells:
- Enzyme Inhibition : The imidazole ring can bind to active sites on enzymes, potentially inhibiting their function.
- Receptor Modulation : The compound may interact with cell surface receptors, influencing signaling pathways that regulate cell proliferation and survival.
- Covalent Bonding : The thioether moiety can form covalent bonds with target proteins, leading to sustained biological effects.
Case Studies
Recent studies have focused on evaluating the therapeutic potential of this compound in various preclinical models:
Study on Anticancer Effects
In a study assessing the anticancer effects on MCF-7 cells:
- Treatment with 2-((1-ethyl-5-phenyliH-imidazol -2 - yl)thio)acetonitrile resulted in significant apoptosis induction.
- Flow cytometry analysis indicated an increase in cells arrested at the S phase of the cell cycle.
- The compound exhibited a dose-dependent response with an IC50 value indicating effective cytotoxicity.
Study on Antimicrobial Effects
A comparative study highlighted the antimicrobial efficacy against multiple pathogens:
- Compounds derived from imidazole structures showed enhanced activity against resistant strains.
- The study emphasized structural modifications that could improve potency and selectivity against target microorganisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
